molecular formula C29H31N3O4S B3006301 N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-44-6

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B3006301
CAS RN: 497073-44-6
M. Wt: 517.64
InChI Key: OAHBOTPRCSMBGD-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide" is a complex organic molecule that appears to be designed for biological activity, given its structural features which include an indole moiety, a thioether linkage, and a benzamide group with methoxy substituents. While none of the provided papers directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of peptide derivatives as described in paper involves the reaction of a benzyloxycarbonylalanyl-phenylalanyloxy derivative with an amine at elevated temperatures, which could be analogous to the steps needed to synthesize the indole and benzamide components of the target molecule. Similarly, the synthesis of a methoxybenzamide derivative in paper involves condensation reactions, which could be relevant to forming the benzamide portion of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using spectroscopic methods and sometimes confirmed by X-ray crystallography. For instance, the structure of a related benzamide compound was determined using various spectroscopic methods and X-ray analysis in paper . The target molecule's structure could be analyzed using similar techniques to confirm its composition and to understand the spatial arrangement of its atoms, which is crucial for its biological activity.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. The target molecule contains an amino group, a thioether linkage, and a benzamide moiety, each of which could participate in different chemical reactions. For example, the N-protecting group discussed in paper could be relevant for protecting the amino group during synthesis. The thioether linkage could be involved in redox reactions or serve as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of dimethylphenyl and dimethoxybenzamide groups suggests that the target molecule may have moderate solubility in organic solvents, as inferred from the solubility characteristics of related compounds discussed in the papers. The stability of the compound could be influenced by the presence of the thioether linkage, which may be susceptible to oxidation. The benzamide moiety could contribute to the molecule's ability to engage in hydrogen bonding, potentially affecting its boiling point and melting point.

Scientific Research Applications

Synthesis and Applications in Antiulcer and Antibacterial Activities

N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide has been synthesized and evaluated for various biological activities. It has shown potential in antibacterial and anti-HIV applications. For instance, compounds synthesized with similar structures have been tested for their antibacterial and anti-HIV activities against different microorganisms (Patel & Chikhalia, 2006). Additionally, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the compound , demonstrated significant antiulcer activity when evaluated in rats (Hosokami et al., 1992).

Antioxidant and Neuroprotective Effects

Research on compounds similar in structure to N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide has shown promising antioxidant and neuroprotective effects. For example, certain derivatives have been found to possess potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress, highlighting their potential application in treating diseases associated with oxidative stress (Pachón-Angona et al., 2019).

Anticonvulsant Properties

The structural analogs of N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide have been studied for their anticonvulsant properties. Investigations into N-(substituted)-4-aminobenzamides, which share a similar chemical structure, have revealed several anticonvulsants with significant efficacy. These studies highlight the potential of these compounds in epilepsy and seizure management (Afolabi & Okolie, 2013).

Cardiovascular Activities

Research has also explored the cardiovascular properties of compounds related to N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide. For instance, studies on DQ-2511, a compound with a similar structure, have shown it to induce changes in blood flow and cardiovascular activities, suggesting potential applications in treating cardiovascular conditions (Hirohashi et al., 1993).

Local Anesthetic Effects

The compound and its analogs have been investigated for their local anesthetic properties. Studies on related N-{2[((1Z)-1-{[(2, 6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium chlorides have identified compounds with high local-anesthetic activity, showcasing the potential of these compounds in local anesthesia applications (Chernov et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s used, and how much is used .

Future Directions

Future research could involve studying the synthesis of this compound, investigating its chemical reactivity, and exploring its potential uses. For example, it could be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-19-9-11-23(20(2)15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-10-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHBOTPRCSMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

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